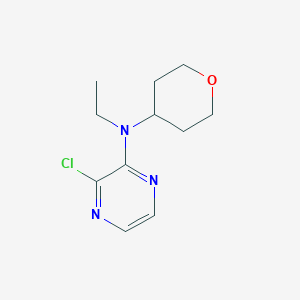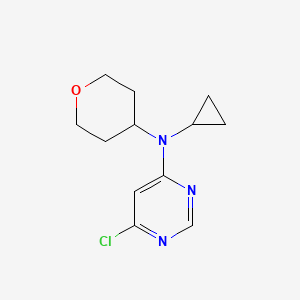
2-Chloro-4-fluoro-3-nitrotoluene
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-nitrotoluene is an organic compound belonging to the class of nitroaromatics. It is characterized by the presence of a nitro group (-NO2), a chlorine atom, and a fluorine atom attached to a benzene ring with a methyl group (-CH3) as a substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the nitration of 2-chloro-4-fluorotoluene using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction conditions typically require low temperatures to control the reaction rate and prevent over-nitration.
Halogenation: The compound can also be synthesized by halogenating 2-chloro-4-fluorotoluene with chlorine or fluorine gas in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistent quality and yield. Advanced techniques such as microreactor technology can be employed to enhance reaction efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-chloro-4-fluoro-3-nitrobenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-chloro-4-fluoro-3-aminotoluene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 2-chloro-4-fluoro-3-nitrobenzoic acid.
Reduction: 2-chloro-4-fluoro-3-aminotoluene.
Substitution: Various mono- and polysubstituted derivatives.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-nitrotoluene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-chloro-4-fluoro-3-nitrotoluene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with cellular components, leading to oxidative stress or modulation of specific signaling pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoro-4-nitrotoluene
2-Chloro-4-fluoro-5-nitrotoluene
2-Chloro-4-fluoro-6-nitrotoluene
Uniqueness: 2-Chloro-4-fluoro-3-nitrotoluene is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and physical properties. This arrangement can lead to different chemical behaviors compared to its isomers and other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBFRBRPCXJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)









